3-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE
Description
3-(Benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a synthetic small molecule characterized by a benzenesulfonyl group, a 5,7-dimethyl-substituted benzothiazole core, and a dimethylaminoethyl side chain. Its hydrochloride salt form enhances solubility and stability for pharmacological applications. The synthesis of related benzenesulfonamide derivatives typically involves coupling benzenesulfonyl chloride with amine-containing intermediates under basic conditions (e.g., pyridine and DMAP), followed by purification via column chromatography .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-16-14-17(2)21-19(15-16)23-22(29-21)25(12-11-24(3)4)20(26)10-13-30(27,28)18-8-6-5-7-9-18;/h5-9,14-15H,10-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFFONUAKLNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where benzenesulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as pyridine.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate with 2-dimethylaminoethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The dimethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
Computational Similarity Analysis
Using Tanimoto and Dice indices (common metrics for molecular similarity), the target compound exhibits moderate similarity (~0.4–0.6) to benzenesulfonamide derivatives like IIIa due to shared sulfonamide linkages. However, its benzothiazole and dimethylaminoethyl groups reduce similarity to simpler aryl-sulfonamides (<0.3). Machine learning-based virtual screening workflows (e.g., MACCS or Morgan fingerprints) could prioritize this compound for kinase inhibition assays, given its resemblance to ATP-competitive inhibitors with benzothiazole motifs .
Analytical and Metabolic Profiling
Molecular networking of MS/MS spectra (cosine score ≥0.7) clusters the target compound with benzothiazole-containing sulfonamides, indicating conserved fragmentation patterns. For example, the benzothiazole core generates characteristic ions at m/z 150–160, while the benzenesulfonyl group produces m/z 77 (C6H5+) and m/z 141 (SO2C6H5+). Such profiles facilitate dereplication in metabolite studies .
Table 2: MS/MS Fragmentation Patterns
| Compound | Key Fragments (m/z) | Cosine Score vs. Target |
|---|---|---|
| Target Compound | 77, 141, 158, 210 | 1.0 (reference) |
| IIIa | 77, 141, 195 (quinoline) | 0.65 |
| 5,7-Dimethylbenzothiazole Derivative | 150, 158, 210 | 0.85 |
Retention and Physicochemical Properties
Quantitative structure–retention relationship (QSRR) models predict the target compound’s reversed-phase HPLC retention index (RI) to align with benzothiazole-sulfonamides (RI = 3200–3400). This is consistent with its hydrophobic benzothiazole core and polar sulfonamide group. In contrast, simpler sulfonamides (e.g., IIIa) exhibit lower RI values (2800–3000) due to reduced hydrophobicity .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups:
- Benzenesulfonyl group : This moiety is known for its ability to enhance solubility and stability.
- Benzothiazole nucleus : Often associated with various biological activities, including antimicrobial and anticancer properties.
- Dimethylaminoethyl chain : This group may contribute to the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The benzothiazole component may bind to specific receptors, altering signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, which could lead to effects on cell proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor activity. For example:
- In vitro studies : Compounds with similar benzothiazole structures have been tested against various cancer cell lines (e.g., A549, HCC827). These studies often employ MTS assays to evaluate cell viability and proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.6 |
| Compound B | HCC827 | 6.4 |
| Target Compound | N/A | N/A |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Testing against Gram-positive and Gram-negative bacteria has shown promising results:
- Broth Microdilution Testing : This method evaluates the minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds, researchers found that certain derivatives exhibited significant cytotoxic effects on lung cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. Results indicated that modifications in the dimethylamino group significantly influenced antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
